molecular formula C7H6BrFN2O B6358013 5-Bromo-2-fluoro-N-hydroxybenzimidamide CAS No. 1260024-36-9

5-Bromo-2-fluoro-N-hydroxybenzimidamide

Cat. No.: B6358013
CAS No.: 1260024-36-9
M. Wt: 233.04 g/mol
InChI Key: QKTWSAHXFBJDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6BrFN2O. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications . This compound is characterized by the presence of bromine, fluorine, and a hydroxybenzimidamide group, which contribute to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Bromo-2-fluoro-N-hydroxybenzimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. For instance, it may activate certain enzymes or inhibit specific receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N-hydroxybenzimidamide is unique due to the presence of both bromine and fluorine atoms along with the hydroxybenzimidamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTWSAHXFBJDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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